molecular formula C9H8F3NO2 B13039133 (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid

Cat. No.: B13039133
M. Wt: 219.16 g/mol
InChI Key: VFDYOXDGOOASSJ-ZCFIWIBFSA-N
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Description

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid is an organic compound with a unique structure characterized by the presence of an amino group and a trifluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 2,3,4-trifluorobenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The trifluorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of (3R)-3-nitro-3-(2,3,4-trifluorophenyl)propanoic acid.

    Reduction: Formation of (3R)-3-amino-3-phenylpropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme-substrate interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid: Unique due to the presence of the trifluorophenyl group.

    (3R)-3-amino-3-phenylpropanoic acid: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.

    (3R)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid: Similar structure but different fluorine substitution pattern, leading to variations in reactivity and applications.

Uniqueness

The presence of the trifluorophenyl group in this compound imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to certain biological targets. These characteristics make it a valuable compound for various scientific and industrial applications.

Biological Activity

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid is a synthetic amino acid notable for its unique trifluorophenyl group and chirality. Its molecular formula is C10H10F3NO2, and it has a molecular weight of 219.16 g/mol. This compound has gained attention in pharmacology due to its potential interactions with various biological targets, particularly in neuropharmacology.

Structural Characteristics

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability. The chirality of the compound (R configuration) plays a crucial role in its biological interactions, influencing receptor binding and enzyme activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with neurotransmitter receptors. Key findings include:

  • Neurotransmitter Receptor Inhibition : The compound has been identified as an inhibitor of certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
  • Binding Affinity Studies : Interaction studies have demonstrated that it binds effectively to various receptors, which is essential for understanding its therapeutic potential.

Inhibitory Effects on Neurotransmitter Receptors

Studies have shown that this compound inhibits the uptake of serotonin (5-HT), indicating its potential role as a selective serotonin reuptake inhibitor (SSRI). This effect is enhanced by the trifluoromethyl group, which increases potency compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored extensively. The following table summarizes the findings from various studies:

Compound NameMolecular FormulaIC50 (nM)Biological Activity
This compoundC10H10F3NO2< 50Serotonin uptake inhibition
(S)-3-amino-3-(4-trifluoromethylphenyl)propanoic acidC10H10F3NO2100Moderate serotonin uptake inhibition
(R)-2-amino-2-(trifluoromethyl)butanoic acidC5H8F3NO2200Weak activity

This table illustrates how slight variations in structure can significantly influence biological activity.

Case Studies

  • Neuropharmacological Applications : In preclinical studies, this compound demonstrated efficacy in models of depression and anxiety due to its serotonergic activity. The compound was found to reduce anxiety-like behaviors in animal models when administered at doses correlating with its IC50 values for serotonin uptake inhibition.
  • Comparative Studies : Research comparing this compound with other trifluoromethyl-containing drugs highlighted its superior binding affinity for serotonin receptors. For instance, SAR studies indicated that the introduction of the trifluoromethyl group at specific positions significantly enhanced receptor selectivity and potency .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid

InChI

InChI=1S/C9H8F3NO2/c10-5-2-1-4(8(11)9(5)12)6(13)3-7(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m1/s1

InChI Key

VFDYOXDGOOASSJ-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1[C@@H](CC(=O)O)N)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1C(CC(=O)O)N)F)F)F

Origin of Product

United States

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